Cas no 721401-53-2 (Decarbonyl Rivaroxaban)

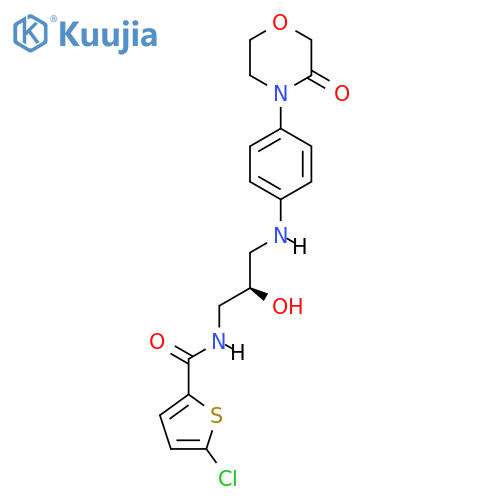

Decarbonyl Rivaroxaban structure

商品名:Decarbonyl Rivaroxaban

CAS番号:721401-53-2

MF:C18H20ClN3O4S

メガワット:409.887102127075

MDL:MFCD26227280

CID:2085656

PubChem ID:10001574

Decarbonyl Rivaroxaban 化学的及び物理的性質

名前と識別子

-

- Decarbonyl Rivaroxaban

- (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide

- 5-Chloro-N-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}-propyl)-2-thiophenecarboxamide

- 5-chloro-N-[(2R)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]thiophene-2-carboxamide

- 5-chlorothiophene-2-carboxylic acid {(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]-propyl}amide

- 5-chlorothiophene-2-carboxylic acid-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]-propyl}amide

- OKMRQXXUAFSBCM-CQSZACIVSA-N

- 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxomorpholin-4-yl)phenyl]amino]propyl]thiophene-2-carboxamide

- 5-chlorothiophen-2-carboxylic acid-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}amide

- 5-Chloro-N-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)-phenyl]amino}propyl)-2-thiophenecarboxamide

- N-{(R)-2-hydroxy-3-[4-(3-oxo

- Rivaroxaban Descarbonyl Impurity

- N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide

- N-{(R)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chloro-thiophene-2-carboxamide

- Decarbonyl Rivaroxaban; Rivaroxa

- 5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide

- 5-Chloro-N-((2R)-2-hydr

- 5-Chloro-N-[(2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl]-2-thiophenecarboxamide

- 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide

- PY38UZ4F3D

- 2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]-

- 5-Chloro-thiophene-2-carboxylic acid {(R)-2-hydroxy-3-[4-(3-oxo-morpholin-4-yl)-phenylamino]-propyl}-amide

- SCHEMBL2233431

- AKOS030632906

- MFCD26227280

- C76299

- N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]propyl}-5-chlorothiophene-2-carboxamide

- C18H20ClN3O4S

- 721401-53-2

- Rivaroxaban Impurity G

- 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophencarboxamide; 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide

- BS-17471

- N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl) phenylamino]propyl}-5-chlorothiophene-2-carboxamide

- WDB40153

-

- MDL: MFCD26227280

- インチ: 1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1

- InChIKey: OKMRQXXUAFSBCM-CQSZACIVSA-N

- ほほえんだ: ClC1=CC=C(C(N([H])C[C@@H](CN([H])C2C=CC(=CC=2)N2C(COCC2)=O)O)=O)S1

計算された属性

- せいみつぶんしりょう: 409.08600

- どういたいしつりょう: 409.086305g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119

- ぶんしりょう: 409.9g/mol

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- PSA: 119.14000

- LogP: 2.49640

Decarbonyl Rivaroxaban セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

Decarbonyl Rivaroxaban 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM254743-50mg |

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide |

721401-53-2 | 97% | 50mg |

$421 | 2024-07-24 | |

| TRC | D213250-5mg |

Decarbonyl Rivaroxaban |

721401-53-2 | 5mg |

$ 210.00 | 2023-09-08 | ||

| Ambeed | A317252-100mg |

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide |

721401-53-2 | 97% | 100mg |

$280.00 | 2022-04-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R18460-5mg |

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide |

721401-53-2 | 5mg |

¥876.0 | 2021-09-04 | ||

| 1PlusChem | 1P00FHD7-5mg |

2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]- |

721401-53-2 | 97% | 5mg |

$47.00 | 2024-04-21 | |

| 1PlusChem | 1P00FHD7-100mg |

2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]- |

721401-53-2 | 95% | 100mg |

$498.00 | 2025-02-27 | |

| A2B Chem LLC | AH21547-5mg |

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide |

721401-53-2 | 97% | 5mg |

$42.00 | 2023-12-30 | |

| A2B Chem LLC | AH21547-100mg |

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide |

721401-53-2 | 95% | 100mg |

$467.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229807-50mg |

Rivaroxaban Impurity G |

721401-53-2 | 98% | 50mg |

¥2242.00 | 2024-08-09 | |

| Aaron | AR00FHLJ-25mg |

2-ThiophenecarboxaMide, 5-chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-Morpholinyl)phenyl]aMino]propyl]- |

721401-53-2 | 97% | 25mg |

$124.00 | 2025-01-24 |

Decarbonyl Rivaroxaban 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

721401-53-2 (Decarbonyl Rivaroxaban) 関連製品

- 366789-02-8(Rivaroxaban)

- 446292-10-0((S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one)

- 446292-08-6(4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone)

- 550-44-7(2-Methylisoindole-1,3-dione)

- 931204-39-6(Rivaroxaban Impurity 14)

- 947180-76-9(2-[[(5-chloro-2-thienyl)carbonyl]({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)amino]-2-oxoethyl N-methylglycinate hydrochloride)

- 14364-93-3(Trimethylplatinum(IV) iodide)

- 31166-29-7(4,5-Dichlorothiophene-2-carboxylic Acid)

- 16596-41-1(pyrrolidin-1-amine)

- 947180-88-3(5-Chloro-N-[5-(methylamino)pentanoyl]-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:721401-53-2)Decarbonyl Rivaroxaban

清らかである:99%

はかる:100mg

価格 ($):266.0